molecular formula C10H15N3O2 B13635414 ((2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine

((2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13635414
M. Wt: 209.24 g/mol
InChI Key: HTUNYZPQHUVNFC-JGVFFNPUSA-N
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Description

“((2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine” is a complex organic compound featuring a tetrahydrofuran ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine” typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: This step may involve the reaction of a suitable nitrile oxide with a cyclopropyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.

    Reduction: Reduction reactions could be used to modify the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can be performed on the cyclopropyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding oxime or nitroso derivative, while reduction could lead to a more saturated compound.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties, such as binding to specific receptors or enzymes.

Industry

Industrial applications could include its use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which “((2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran Derivatives: Compounds with similar ring structures.

    Oxadiazole Derivatives: Compounds containing the oxadiazole moiety.

    Cyclopropyl Compounds: Molecules featuring the cyclopropyl group.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

[(2S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine

InChI

InChI=1S/C10H15N3O2/c11-5-7-3-4-8(14-7)10-12-9(13-15-10)6-1-2-6/h6-8H,1-5,11H2/t7-,8+/m0/s1

InChI Key

HTUNYZPQHUVNFC-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)C2=NC(=NO2)C3CC3

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCC(O3)CN

Origin of Product

United States

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